molecular formula C9H9NO B1274849 2-(Benzyloxy)acetonitrile CAS No. 13620-31-0

2-(Benzyloxy)acetonitrile

Cat. No.: B1274849
CAS No.: 13620-31-0
M. Wt: 147.17 g/mol
InChI Key: GGPBLVPUGZMOPT-UHFFFAOYSA-N
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Description

2-(Benzyloxy)acetonitrile is an organic compound with the molecular formula C₉H₉NO It is characterized by the presence of a benzyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Benzyloxy)acetonitrile can be synthesized through the reaction of benzyl chloride, formaldehyde, and sodium cyanide in methanol. The reaction proceeds via the formation of methyl benzyloxyacetimidate, which undergoes pyrolytic elimination of methanol to yield benzyloxyacetonitrile .

Industrial Production Methods: While specific industrial production methods for benzyloxyacetonitrile are not extensively documented, the general approach involves the use of readily available starting materials such as benzyl chloride and sodium cyanide, under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding benzyloxyacetic acid derivatives.

    Reduction: Reduction reactions can convert it into benzyloxyethylamine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Benzyloxyacetic acid derivatives.

    Reduction: Benzyloxyethylamine.

    Substitution: Various substituted benzyloxyacetonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)acetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism by which benzyloxyacetonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in biochemical studies, it may act as an inhibitor of certain enzymes, affecting their activity and thus influencing various metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

    Benzyl Cyanide: Similar in structure but lacks the oxygen atom in the benzyloxy group.

    Phenylacetonitrile: Contains a phenyl group instead of a benzyl group.

    Benzylamine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness: 2-(Benzyloxy)acetonitrile is unique due to the presence of both a benzyl group and an acetonitrile moiety, which imparts distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

2-phenylmethoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPBLVPUGZMOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392126
Record name 2-(benzyloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13620-31-0
Record name 2-(benzyloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzyloxy)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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